molecular formula C9H8N2O2 B1280741 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol CAS No. 58599-05-6

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol

Cat. No.: B1280741
CAS No.: 58599-05-6
M. Wt: 176.17 g/mol
InChI Key: DDCBVFRRESFKMF-UHFFFAOYSA-N
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Description

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is a heterocyclic aromatic compound that contains an oxadiazole ring fused to a phenol group

Scientific Research Applications

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Biochemical Analysis

Biochemical Properties

3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism . The nature of these interactions often involves the inhibition or activation of enzyme activity, which can affect the metabolic pathways in which these enzymes are involved .

Cellular Effects

The effects of this compound on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to modulate the expression of genes involved in oxidative stress response and apoptosis . This modulation can lead to changes in cell function, such as increased resistance to oxidative stress or altered rates of cell death .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific biomolecules, such as proteins and nucleic acids, altering their structure and function . This binding can result in the inhibition or activation of enzyme activity, changes in gene expression, and alterations in cellular signaling pathways . For instance, it has been shown to inhibit the activity of certain kinases, which are enzymes that play a crucial role in cell signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function . Studies have shown that the compound remains stable under certain conditions but can degrade over time, leading to changes in its biological activity . Long-term exposure to the compound has been associated with alterations in cellular metabolism and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have beneficial effects, such as enhancing cellular resistance to oxidative stress . At high doses, it can exhibit toxic or adverse effects, including liver damage and disruption of normal cellular function . These threshold effects highlight the importance of careful dosage regulation in experimental settings .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are involved in the metabolism of various endogenous and exogenous compounds . These interactions can affect metabolic flux and the levels of metabolites within cells . The compound’s influence on these pathways can lead to changes in cellular metabolism and function .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation within different cellular compartments . For example, it may be transported into the mitochondria, where it can influence mitochondrial function and energy production .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization within the mitochondria, for instance, can enhance its effects on mitochondrial function and cellular energy metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol typically involves the cyclization of appropriate precursors. One common method includes the reaction of 5-methyl-1,2,4-oxadiazole-3-carboxylic acid with phenol under acidic conditions. The reaction is usually carried out in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as the use of safer solvents and catalysts, can make the process more environmentally friendly.

Chemical Reactions Analysis

Types of Reactions: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol can undergo various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield corresponding amines or other reduced products.

    Substitution: The phenol group can participate in electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions:

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

    Substitution: Reagents like nitric acid (HNO3) for nitration, bromine (Br2) for bromination, and sulfuric acid (H2SO4) for sulfonation.

Major Products:

    Oxidation: Quinones or other oxidized phenolic derivatives.

    Reduction: Amines or other reduced oxadiazole derivatives.

    Substitution: Nitro, bromo, or sulfonyl derivatives of the phenol group.

Mechanism of Action

The mechanism of action of 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist. The exact pathways involved can vary depending on the specific biological context and the nature of the target molecules.

Comparison with Similar Compounds

  • 3-(3-Methyl-1,2,4-oxadiazol-5-yl)phenol
  • 3-(5-Ethyl-1,2,4-oxadiazol-3-yl)phenol
  • 3-(3-Ethyl-1,2,4-oxadiazol-5-yl)phenol

Comparison: 3-(5-Methyl-1,2,4-oxadiazol-3-yl)phenol is unique due to the specific positioning of the methyl group on the oxadiazole ring and the phenol group. This structural arrangement can influence its reactivity, stability, and biological activity compared to other similar compounds. For instance, the presence of the methyl group at the 5-position of the oxadiazole ring can enhance its lipophilicity and potentially improve its ability to interact with hydrophobic targets in biological systems.

Properties

IUPAC Name

3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O2/c1-6-10-9(11-13-6)7-3-2-4-8(12)5-7/h2-5,12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDCBVFRRESFKMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)C2=CC(=CC=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30476390
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

58599-05-6
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30476390
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(5-methyl-1,2,4-oxadiazol-3-yl)phenol
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods I

Procedure details

3-(5-Methyl-[1,2,4]oxadiazol-3-yl)-phenol was prepared using 3-hydroxybenzamidoxime (1 g, 6.6 mM) and acetyl chloride (0.52 g, 6.7 mM) in pyridine (4 mL) according to Preparation 62 to provide 0.66 g of a white powder; m.p., 87-89° C.
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0.52 g
Type
reactant
Reaction Step Two
Quantity
4 mL
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A solution of 8.55 g (39.18 mmol) of the product obtained in Step C above in 120 ml of 1N HCl solution is heated at reflux for 90 minutes and is then left at ambient temperature overnight, with stirring. The precipitate is filtered off to yield the title product.
Quantity
8.55 g
Type
reactant
Reaction Step One
Name
Quantity
120 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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